2-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoic acid
Overview
Description
2-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoic acid is a complex organic compound that features a benzoic acid core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoic acid typically involves multi-step organic reactions. One possible route could be:
Formation of the Glycyl Intermediate: Reacting 3-methylphenylamine with glycine under acidic conditions to form N-(3-methylphenyl)glycine.
Sulfonylation: Treating N-(3-methylphenyl)glycine with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to introduce the sulfonyl group.
Coupling with Benzoic Acid: Finally, coupling the sulfonylated glycyl intermediate with 2-aminobenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, forming corresponding carboxylic acids.
Reduction: Reduction of the sulfonyl group to a sulfide or thiol could be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions could occur on the phenyl rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like AlCl3.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of sulfides or thiols.
Substitution: Introduction of halogens or other electrophiles on the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural complexity.
Drug Development: Investigated for its pharmacological properties.
Medicine
Therapeutic Agents: Potential use in developing new drugs for various diseases.
Diagnostic Tools: Could be used in the development of diagnostic assays.
Industry
Material Science: Used in the synthesis of polymers or advanced materials.
Chemical Manufacturing: Intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoic acid would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(3-methylphenyl)glycine: Similar structure but lacks the sulfonyl and benzoic acid groups.
4-methylbenzenesulfonyl chloride: Contains the sulfonyl group but lacks the glycyl and benzoic acid components.
2-aminobenzoic acid: Contains the benzoic acid core but lacks the glycyl and sulfonyl groups.
Uniqueness
2-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[[2-(3-methyl-N-(4-methylphenyl)sulfonylanilino)acetyl]amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S/c1-16-10-12-19(13-11-16)31(29,30)25(18-7-5-6-17(2)14-18)15-22(26)24-21-9-4-3-8-20(21)23(27)28/h3-14H,15H2,1-2H3,(H,24,26)(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZBGXDVWHEHDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2C(=O)O)C3=CC=CC(=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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